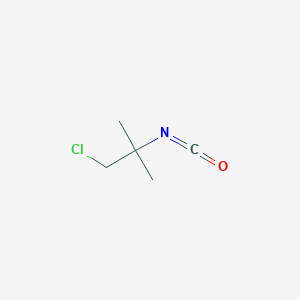![molecular formula C18H21N5O2 B2729085 2-[[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2379952-01-7](/img/structure/B2729085.png)
2-[[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
Research on similar compounds often investigates their metabolism and pharmacokinetics in humans and animals. For example, studies on HIV-1 protease inhibitors like L-735,524 have detailed their metabolic pathways, identifying major metabolites and their formation processes, which include glucuronidation, N-oxidation, and hydroxylation among others (S. Balani et al., 1995). Such research is crucial for understanding how drugs are processed in the body, which can inform dosing, efficacy, and safety profiles.
Environmental Exposure and Toxicology
The assessment of environmental exposure to chemicals and their potential neurotoxic effects, as seen in studies on organophosphorus (OP) and pyrethroid (PYR) pesticides, is another vital research application (Kateryna Babina et al., 2012). Understanding the extent and impact of exposure to chemicals, including potential neurotoxicants, helps in the development of safety guidelines and regulatory policies.
Receptor Binding and Neuropharmacology
Investigations into receptor binding and the pharmacological effects of compounds on the nervous system are essential for discovering new therapeutic agents. For example, the characterization of radioactive metabolites of radioligands like [O-methyl-11C]WAY-100635 provides insights into the distribution and interaction of these compounds with brain receptors, offering valuable information for the development of drugs targeting specific neurological pathways (S. Osman et al., 1996).
Drug Discovery and Development
The exploration of new compounds for their therapeutic potential involves detailed pharmacological and toxicological studies. For instance, the development of cardiotonic agents like AR-L 115 BS, which demonstrates positive inotropic and vasodilating actions, highlights the process of identifying and characterizing new drugs for heart failure treatment (W. Nebel et al., 1981).
Eigenschaften
IUPAC Name |
2-[[1-(2,5-dimethylpyrazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-13-8-16(22(2)21-13)18(24)23-7-3-4-15(11-23)12-25-17-9-14(10-19)5-6-20-17/h5-6,8-9,15H,3-4,7,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDGBXSIJHDQTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCCC(C2)COC3=NC=CC(=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2729008.png)


![N-(4-(N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2729011.png)
![4-[(2S)-pyrrolidin-2-yl]hepta-1,6-dien-4-ol](/img/structure/B2729012.png)
![(Z)-3-methyl-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2729014.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2729017.png)



![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2729023.png)
